3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Catalog No.
S539202
CAS No.
M.F
C26H26F3N5O2
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl...

Product Name

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

IUPAC Name

3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide

Molecular Formula

C26H26F3N5O2

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)

InChI Key

BIHPJIJLDNUDGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C

Solubility

Soluble in DMSO

Synonyms

PF-06747711; PF 06747711; PF06747711; RORC2 Inverse Agonist;

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C

Description

The exact mass of the compound 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is 497.2039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Retinoic Acid Receptors (RARs) and RORC2: RARs are a class of nuclear receptors that play a crucial role in various biological processes, including cell differentiation and development. RORC2 is an orphan receptor, meaning its natural ligand is unknown, but it shares some structural similarities with RARs.()

Investigated as a RORC2 Inverse Agonist

Research suggests that 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may act as an inverse agonist for RORC2. Inverse agonists bind to a receptor and block its natural function or even induce the opposite effect. In the case of RORC2, this could potentially have therapeutic applications in conditions where RORC2 activity is excessive.()

Potential Applications

Studies have explored the potential use of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in various diseases where RORC2 activity might be a contributing factor. These include:

  • Inflammatory diseases: RORC2 is expressed in certain immune cells, and its inhibition could potentially modulate inflammatory responses.()
  • Autoimmune diseases: Similar to the concept in inflammatory diseases, RORC2 modulation might offer therapeutic possibilities in conditions like psoriasis or rheumatoid arthritis, where the immune system attacks healthy tissues.

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic compound that acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor C2 (RORC2). This receptor is implicated in various autoimmune diseases due to its role in regulating the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. The compound is characterized by its complex structure, featuring a cyano group, a benzamide moiety, and a pyrrolopyridine framework, which contribute to its biological activity and selectivity against other related receptors like RORA and RORB .

IPR-429 acts as an inverse agonist for RORC2. Unlike agonists which activate the receptor, inverse agonists bind to the receptor and prevent the natural agonist from exerting its effect []. In the case of RORC2, this leads to decreased production of interleukin-17 (IL-17), a key proinflammatory cytokine involved in autoimmune diseases [].

Studies suggest that IPR-429 binds to a specific pocket in the ligand binding domain of RORC2, inducing a conformational change that hinders the interaction with natural coactivators, thereby preventing the transcription of IL-17 genes [].

Data on the specific toxicity of IPR-429 is limited as it is still under pre-clinical development []. However, the presence of the cyano group suggests potential concerns, as some nitrile-containing compounds can be toxic upon ingestion.

Typical of amides and cyano derivatives. Notably, it can participate in nucleophilic substitution reactions due to the presence of the cyano group. Additionally, the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for oral administration. The interactions between the various functional groups can also lead to conformational changes that affect its binding affinity to RORC2 .

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has demonstrated significant biological activity as an inverse agonist of RORC2. In preclinical studies, it effectively reduced IL-17 production in T helper 17 cells, which are crucial in the pathogenesis of autoimmune diseases. The compound has shown good oral bioavailability and metabolic stability, making it a promising candidate for therapeutic applications in treating conditions such as psoriasis and other inflammatory disorders .

The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves several key steps:

  • Formation of the Pyrrolopyridine Core: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The cyano and trifluoromethyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
  • Amide Bond Formation: The final step involves coupling the pyrrolopyridine derivative with an isobutyrylpiperidine to form the amide linkage.

These steps require careful control of reaction conditions to optimize yield and purity .

The primary application of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide lies in its potential use as a therapeutic agent for autoimmune diseases. Its ability to selectively inhibit IL-17 production positions it as a candidate for treating conditions such as:

  • Psoriasis
  • Rheumatoid arthritis
  • Multiple sclerosis

Furthermore, its selectivity for RORC2 over other nuclear receptors may reduce side effects associated with broader-spectrum immunosuppressants .

Interaction studies have shown that this compound binds effectively to RORC2, leading to a conformational change that stabilizes the receptor in an inactive state. Molecular docking simulations suggest that specific interactions between the compound's functional groups and amino acid residues within the receptor's binding pocket are crucial for its potency and selectivity. These studies highlight the importance of structural features in determining biological activity and guide further optimization efforts .

Several compounds share structural similarities with 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide and exhibit varying degrees of activity against RORC2 or related receptors. Notable examples include:

Compound NameStructure FeaturesBiological Activity
SR1078Contains benzoxazepine moietyAgonist for RORα and RORγ
PF-06747711Similar pyrrolopyridine structureSelective RORγt inverse agonist
GSK2981278Indole-based structureModulates IL-17 production

These compounds differ primarily in their structural components and binding affinities, highlighting the unique design of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide that enhances its selectivity and efficacy against RORC2 compared to others .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

497.20385958 g/mol

Monoisotopic Mass

497.20385958 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types